Heteroaromatic Urea Substituent Differentiation: Thiophene-2-yl versus Phenyl Urea in Picolinamide-Based VEGFR-2 Inhibitors
The thiophen-2-yl urea moiety in the target compound represents a distinct heteroaromatic pharmacophoric element not directly characterized in the published Zeidan et al. (2019) VEGFR-2 inhibitor series. In that series, the unsubstituted phenyl urea analog 7a exhibited weak VEGFR-2 inhibitory activity (IC₅₀ = 753 nM), while replacing oxygen with sulfur in the urea linkage (thiourea analog 7i) enhanced potency to IC₅₀ = 100 nM—a 7.5-fold improvement attributed to altered hydrogen-bond donor strength and sulfur-mediated interactions [1]. The thiophene-2-yl substituent in the target compound introduces both a heteroaromatic ring and a ring sulfur atom, combining steric, electronic, and potential chalcogen-bonding features absent from phenyl, substituted-phenyl, cyclohexyl, and naphthyl urea analogs tested in the reference series [1]. However, no direct head-to-head VEGFR-2 IC₅₀ comparison between the target compound and a specific comparator has been published in peer-reviewed literature retrievable under the search constraints of this analysis.
| Evidence Dimension | VEGFR-2 inhibitory potency (primary biochemical assay) |
|---|---|
| Target Compound Data | No peer-reviewed VEGFR-2 IC₅₀ value for CAS 1207024-18-7 identified |
| Comparator Or Baseline | Compound 7a (phenyl urea): IC₅₀ = 753 nM; Compound 7i (phenyl thiourea): IC₅₀ = 100 nM; Compound 7h (cyclohexyl urea): IC₅₀ = 87 nM; Sorafenib: IC₅₀ = 180 nM [1] |
| Quantified Difference | Not calculable; class-level SAR indicates urea N′-substituent identity can modulate VEGFR-2 IC₅₀ by >8-fold within this scaffold |
| Conditions | Recombinant VEGFR-2 enzymatic assay (Zeidan et al. 2019); exact assay conditions as described in the primary reference |
Why This Matters
The thiophene-2-yl group provides a chemically distinct starting point for SAR exploration that is not recapitulated by any commercially available picolinamide-urea analog with published comparative VEGFR-2 data, making the target compound valuable for probe-development campaigns requiring heteroaromatic diversity at the urea terminus.
- [1] Zeidan, M. A.; Mostafa, A. S.; Gomaa, R. M.; Abou-Zeid, L. A.; El-Mesery, M.; El-Sayed, M. A.-A.; Selim, K. B. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. Eur. J. Med. Chem. 2019, 168, 315–329. DOI: 10.1016/j.ejmech.2019.02.050. View Source
